2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine
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Overview
Description
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine: is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the fluoropyrimidine core. This can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions. The final step involves the formation of the phenylmethanone group, which can be accomplished through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can engage in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine
- 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-fluoropyrimidine stands out due to its phenylmethanone group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h1-5,10-11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRIPJTBNSTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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